![molecular formula C9H7N3O2 B2806475 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-28-8](/img/structure/B2806475.png)

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

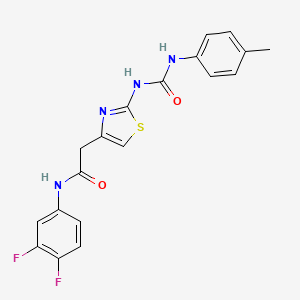

“3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H6N2O2 . It is also known as (E)-3-(2-nitrovinyl)pyridine . The compound is a solid at 20°C .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.14 . It is a solid at 20°C and is heat sensitive . It has a melting point of 140.0 to 145.0 °C . It is soluble in hot methanol .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine exhibits potential as a scaffold for designing novel drugs. Researchers have explored its derivatives for their anti-inflammatory, anticancer, and antimicrobial activities . Further investigations into its structure-activity relationships (SAR) could lead to the development of targeted therapies.

Anti-Inflammatory Agents

Inspired by structurally related molecules, scientists synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as a potential anti-inflammatory agent . Understanding its mechanism of action and optimizing its properties may contribute to the development of new anti-inflammatory drugs.

Organic Synthesis

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis. Researchers have utilized it to construct more complex molecules with diverse functionalities. Its reactivity and versatility make it an attractive choice for synthetic chemists .

Kinase Inhibitors

Certain pyridine derivatives, including those containing a piperidine moiety, have shown promise as kinase inhibitors. For instance, 2-amino-4-(1-piperidine) pyridine derivatives exhibit dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds could play a role in cancer therapy.

Safety and Hazards

The compound is classified as a flammable solid (H228) according to the GHS classification . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, wearing protective gloves/eye protection/face protection, and using dry sand, dry chemical or alcohol-resistant foam to extinguish in case of fire .

Mécanisme D'action

Mode of Action

It is known that pyridine derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the nitroethenyl group may influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of vitamin B3

Result of Action

Given the potential biological activity of pyridine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels

Propriétés

IUPAC Name |

3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKSDIHBMBDEO-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)

![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)

![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)

![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)